molecular formula C7H8FN3 B1490460 5-fluoro-N-(prop-2-en-1-yl)pyrimidin-2-amine CAS No. 1565537-99-6

5-fluoro-N-(prop-2-en-1-yl)pyrimidin-2-amine

Cat. No. B1490460
CAS RN: 1565537-99-6
M. Wt: 153.16 g/mol
InChI Key: KDEDPYBNOLTPGV-UHFFFAOYSA-N
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Description

“5-fluoro-N-(prop-2-en-1-yl)pyrimidin-2-amine” is a chemical compound with a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The compound also has a fluorine atom attached to the 5-position of the pyrimidine ring and an allylamine group attached to the 2-position .


Molecular Structure Analysis

The molecular structure of “5-fluoro-N-(prop-2-en-1-yl)pyrimidin-2-amine” would consist of a pyrimidine ring with a fluorine atom at the 5-position and an allylamine group at the 2-position . The presence of the fluorine atom could potentially influence the electronic properties of the molecule, while the allylamine group could participate in various chemical reactions.

Scientific Research Applications

Biotransformation of β-Secretase Inhibitors

A study by Lindgren et al. (2013) explored the biotransformation of β-secretase inhibitors, revealing insights into the metabolism of compounds with structural analogs to 5-fluoro-N-(prop-2-en-1-yl)pyrimidin-2-amine. This research highlighted an unusual metabolic pathway involving a ring-opening reaction followed by a ring contraction, forming an imidazole ring, a process significant for understanding the metabolic fate of these compounds Lindgren et al., 2013.

Novel Trichloromethylated Compounds

Research by Zanatta et al. (2005) involved the reaction of 4-trichloromethyl-1H-pyrimidin-2-ones, related to the core structure of interest, demonstrating the synthesis of novel compounds that could have applications in further medicinal chemistry studies Zanatta et al., 2005.

Synthesis of Key Intermediates for Potent Inhibitors

A practical synthesis pathway for a key intermediate in the preparation of potent deoxycytidine kinase (dCK) inhibitors was described by Zhang et al. (2009). This synthesis is crucial for developing new classes of dCK inhibitors, which are important in cancer therapy Zhang et al., 2009.

Antifungal Activity of Pyrimidine Derivatives

Wu et al. (2021) synthesized novel pyrimidine derivatives containing an amide moiety, demonstrating significant antifungal activities against various pathogens. This study indicates the potential of such compounds in developing new antifungal agents Wu et al., 2021.

Pesticidal Activities of Pyrimidin-4-amine Derivatives

A series of pyrimidin-4-amine derivatives were designed and synthesized by Liu et al. (2021), showing excellent insecticidal and fungicidal activities. This research contributes to the discovery of new pesticides with novel modes of action, addressing the challenge of pesticide resistance Liu et al., 2021.

Mechanism of Action

properties

IUPAC Name

5-fluoro-N-prop-2-enylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN3/c1-2-3-9-7-10-4-6(8)5-11-7/h2,4-5H,1,3H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEDPYBNOLTPGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC=C(C=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-N-(prop-2-en-1-yl)pyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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